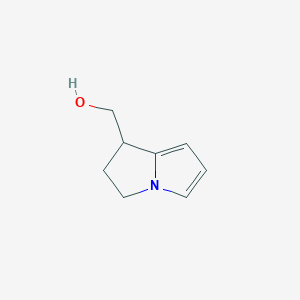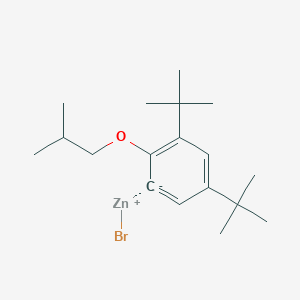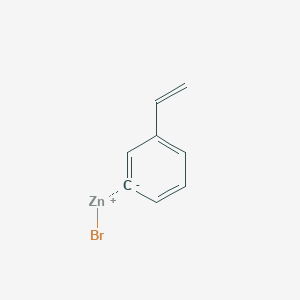
3-StyrenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-StyrenylZinc bromide: is an organozinc compound with the molecular formula C₈H₇BrZn. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is often utilized in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to act as a nucleophile and participate in transmetalation processes.
准备方法
Synthetic Routes and Reaction Conditions: 3-StyrenylZinc bromide can be synthesized through the reaction of styrene with zinc bromide in the presence of a suitable solvent, such as tetrahydrofuran (THF). The reaction typically involves the formation of a Grignard reagent, which is then treated with zinc bromide to yield the desired organozinc compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions: 3-StyrenylZinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc bromide moiety is replaced by other functional groups.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions:
Reagents: Palladium catalysts, such as palladium acetate or palladium chloride, are commonly used in cross-coupling reactions involving this compound.
Conditions: These reactions typically require a base, such as potassium carbonate or sodium hydroxide, and are carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Major Products: The major products formed from reactions involving this compound are often complex organic molecules with extended carbon chains or aromatic systems, depending on the nature of the coupling partner.
科学研究应用
Chemistry: 3-StyrenylZinc bromide is extensively used in organic synthesis for the construction of complex molecules. Its ability to form carbon-carbon bonds makes it valuable in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Biology and Medicine: While its direct applications in biology and medicine are limited, the compounds synthesized using this compound can have significant biological activity. For example, it can be used to create intermediates in the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is used in the production of polymers and advanced materials. Its role in cross-coupling reactions allows for the creation of novel materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
作用机制
The mechanism by which 3-StyrenylZinc bromide exerts its effects in chemical reactions involves the formation of a reactive intermediate that can undergo transmetalation with a palladium catalyst. This process facilitates the transfer of the styrenyl group to the coupling partner, resulting in the formation of a new carbon-carbon bond. The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the palladium catalyst.
相似化合物的比较
PhenylZinc bromide: Similar to 3-StyrenylZinc bromide but with a phenyl group instead of a styrenyl group.
VinylZinc bromide: Contains a vinyl group and is used in similar cross-coupling reactions.
AllylZinc bromide: Features an allyl group and is also utilized in organic synthesis.
Uniqueness: this compound is unique due to its styrenyl group, which provides additional reactivity and versatility in synthetic applications. The presence of the vinyl group in the styrenyl moiety allows for further functionalization and the creation of more complex molecular architectures compared to its simpler counterparts.
属性
分子式 |
C8H7BrZn |
|---|---|
分子量 |
248.4 g/mol |
IUPAC 名称 |
bromozinc(1+);ethenylbenzene |
InChI |
InChI=1S/C8H7.BrH.Zn/c1-2-8-6-4-3-5-7-8;;/h2-4,6-7H,1H2;1H;/q-1;;+2/p-1 |
InChI 键 |
JFBRUHZKKULGQL-UHFFFAOYSA-M |
规范 SMILES |
C=CC1=CC=C[C-]=C1.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![10-Benzyl-7-oxa-3,10-diazaspiro[5.6]dodecane](/img/structure/B14889471.png)

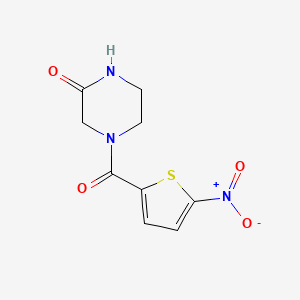

![N-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-13-sulfanylidene-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14889500.png)
![4-[4-(Trifluoromethoxy)phenoxymethyl]phenylZinc bromide](/img/structure/B14889502.png)
![[3-(4-tert-Butoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14889503.png)

![beta-D-Galp3S-(1->4)-[alpha-L-Fucp-(1->3)]-beta-D-GlcpNAc](/img/structure/B14889519.png)
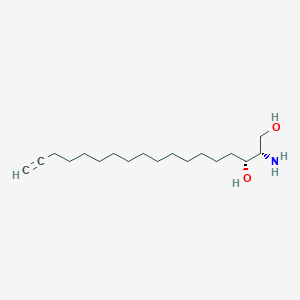
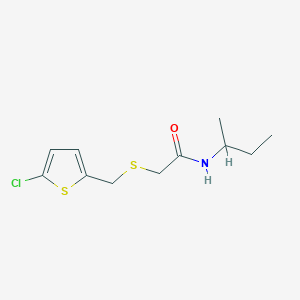
![tert-Butyl (1S,6S)-3-(2,2,2-trifluoroacetyl)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B14889562.png)
